

An In-depth Technical Guide to Levamlodipine Besylate Hemipentahydrate

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Compound of Interest

Compound Name: *Levamlodipine Besylate*
Hemipentahydrate

Cat. No.: *B15611209*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **levamlodipine besylate hemipentahydrate**, the pharmacologically active S-enantiomer of amlodipine. Levamlodipine is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1][2][3] This guide consolidates key physicochemical data, outlines its mechanism of action, and presents detailed experimental methodologies cited in the literature.

Physicochemical Properties

Levamlodipine besylate hemipentahydrate is the besylate salt form of levamlodipine, specifically the hemipentahydrate.[4][5] Its fundamental properties are crucial for formulation development, analytical method development, and quality control.

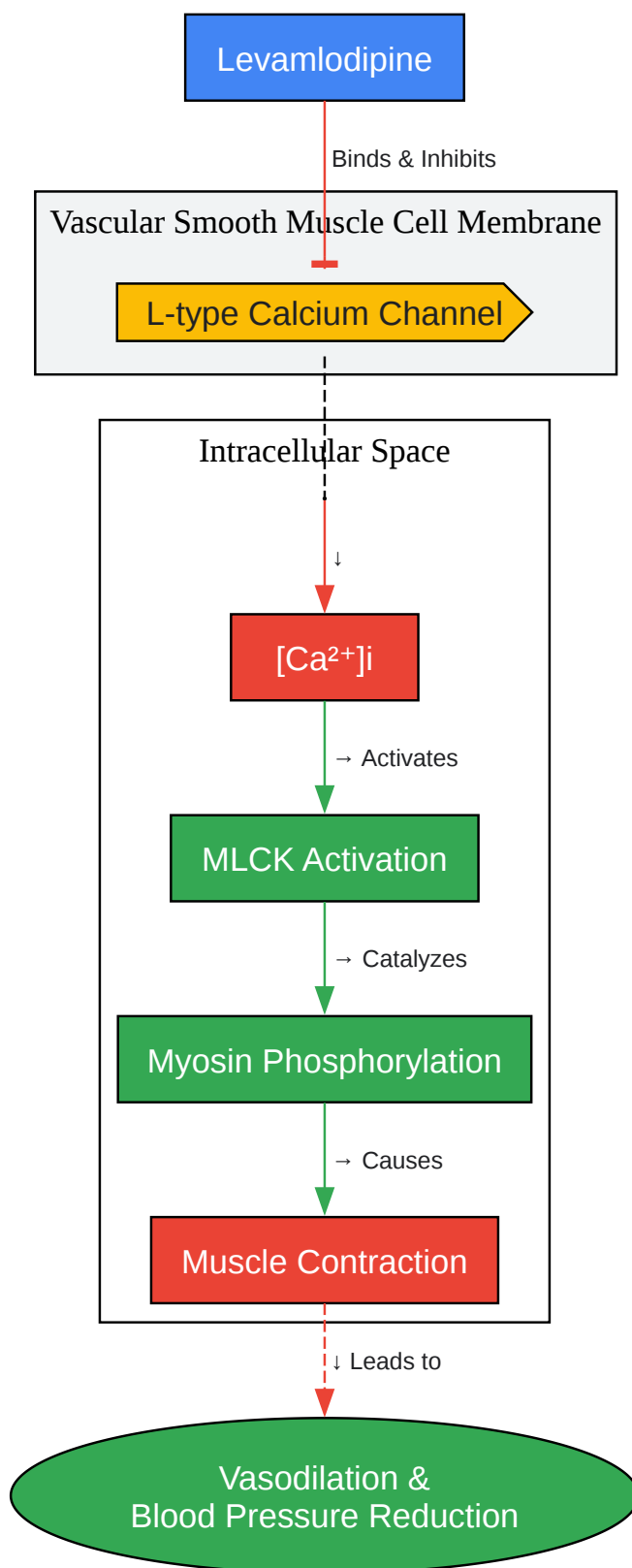
Property	Data	Reference(s)
Chemical Name	3-ethyl 5-methyl (S)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate benzenesulfonate hemipentahydrate	[6][7][8]
Synonyms	(S)-Amlodipine besylate hemipentahydrate, Levoamlodipine besylate hemipentahydrate	[3][6]
CAS Number	884648-62-8	[5][6][7][9]
Molecular Formula	$C_{20}H_{25}ClN_2O_5 \cdot C_6H_6O_3S \cdot 2.5H_2O$	[5][7][8]
Molecular Weight	612.14 g/mol (Calculated) • Levamlodipine: 408.9 g/mol [1] • Benzenesulfonic Acid: 158.2 g/mol [6] • 2.5 H ₂ O: 45.04 g/mol	[1][6][7]
Appearance	White or off-white crystalline powder	[10][11]
pKa	8.6 (of the parent compound, amlodipine)	[10][12]

Mechanism of Action

Levamlodipine exerts its therapeutic effect by selectively blocking the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1][10] It belongs to the dihydropyridine class of calcium antagonists, which primarily act on L-type calcium channels.[1][2][13]

The key steps in its mechanism are:

- **Binding to L-type Calcium Channels:** Levamlodipine binds to L-type calcium channels on the cell membrane of vascular smooth muscle cells.[\[1\]](#)[\[13\]](#)
- **Inhibition of Calcium Influx:** This binding inhibits the influx of extracellular calcium ions into the cell.[\[10\]](#)[\[13\]](#) The effect is more pronounced on vascular smooth muscle cells than on cardiac muscle cells.[\[1\]](#)[\[10\]](#)
- **Reduced Intracellular Calcium:** The blockage leads to a decrease in the intracellular calcium concentration.[\[13\]](#)
- **Inhibition of Muscle Contraction:** Reduced intracellular calcium prevents the activation of myosin light chain kinase (MLCK). Inactive MLCK cannot phosphorylate myosin light chains, which is a critical step for muscle contraction.[\[13\]](#)
- **Vasodilation:** The resulting relaxation of vascular smooth muscle leads to vasodilation (widening of blood vessels), which causes a reduction in peripheral vascular resistance.[\[13\]](#)
[\[14\]](#)
- **Blood Pressure Reduction:** The decrease in peripheral vascular resistance ultimately leads to a reduction in blood pressure.[\[1\]](#)[\[13\]](#)[\[14\]](#)



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Fig. 1: Signaling pathway of Levamlodipine's vasodilatory effect.

Experimental Protocols

This section details methodologies for the synthesis and bioanalysis of levamlodipine, as compiled from scientific literature and patent filings.

The synthesis of levamlodipine besylate typically involves the chiral resolution of racemic (R,S)-amlodipine followed by salt formation.

Protocol: Chiral Resolution and Salt Formation[11][15]

- **Dissolution:** Dissolve racemic (R,S)-amlodipine in a suitable solvent mixture, such as N,N-dimethylformamide and purified water (e.g., 7:1 v/v).[11] Alternatively, low molecular weight alcohols like methanol or ethanol can be used.[15][16]
- **Addition of Resolving Agent:** Add a chiral resolving agent, such as L-tartaric acid[11] or (S)-BNPPA[16], to the solution while stirring at room temperature or slightly elevated temperatures (e.g., 30-35°C) to ensure complete dissolution.
- **Diastereomeric Crystallization:** Cool the reaction mixture (e.g., to 0-5°C or -20°C) and stir for several hours (e.g., 4-10 hours) to induce the crystallization of the desired diastereomeric salt (S-(-)-amlodipine-L-tartrate).[11][15][16] Seed crystals may be added to facilitate crystallization.[11]
- **Isolation:** Filter the resulting solid precipitate and wash with a cold solvent (e.g., methanol or acetone) to remove impurities.[11][16]
- **Salt Conversion:** Dissolve the isolated diastereomeric salt in a mixed solvent system (e.g., water and isopropanol, 4:1 v/v).[11][15]
- **Besylate Formation:** Add an aqueous solution of benzenesulfonic acid to the mixture.[11][16]
- **Final Crystallization and Isolation:** Stir the solution to allow for the crystallization of levamlodipine besylate. Filter the final product, wash with purified water, and dry under vacuum at a controlled temperature (e.g., 40°C) to yield a white or off-white solid.[11]
- **Purity Analysis:** Confirm the chemical and optical purity of the final product using High-Performance Liquid Chromatography (HPLC).[11][15]

Quantitative analysis of levamlodipine in biological matrices is essential for pharmacokinetic and bioequivalence studies. A common method involves solid-phase extraction (SPE) followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol: Plasma Sample Preparation and LC-MS/MS Analysis[17]

- Sample Collection: Collect plasma samples from subjects.
- Internal Standard Addition: Add 50 µL of a working solution containing an appropriate internal standard to 150 µL of the plasma sample or calibrator.
- Solid-Phase Extraction (SPE):
 - Cartridge: Use a reversed-phase polymeric sorbent SPE plate (e.g., Waters Oasis HLB, 30 mg/well).[17]
 - Activation: Activate the cartridges by passing 800 µL of methanol.
 - Conditioning/Cleaning: Clean the cartridges with 800 µL of deionized water.
 - Loading: Load the pre-treated plasma sample onto the SPE plate.
 - Washing: Wash the cartridges to remove interfering substances.
 - Elution: Elute the analyte (levamlodipine) and the internal standard from the sorbent using an appropriate organic solvent (e.g., methanol).
- Analysis by LC-MS/MS:
 - Injection: Inject the eluted sample into the LC-MS/MS system.
 - Chromatography: Perform chromatographic separation on a suitable C18 column.
 - Quantification: Monitor the specific mass-to-charge ratio (m/z) transitions for levamlodipine and the internal standard using the mass spectrometer.
 - Calibration: Construct a calibration curve using known concentrations of levamlodipine. The method has been shown to be linear in the range of 0.05 to 10.0 µg/L, with a lower

limit of quantification (LLOQ) of 0.05 µg/L.[17]



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Fig. 2: Experimental workflow for bioanalysis of Levamlodipine.

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